D-Selenocystine
Overview
Description
D-Selenocystine is a natural amino acid that contains selenium. It is an analogue of the more common cysteine, but with selenium in place of the sulfur . It is a conjugate base of a D-selenocysteinium and a conjugate acid of a D-selenocysteinate (1-). It is an enantiomer of a L-selenocysteine .
Synthesis Analysis
Selenocysteine, the 21st proteinogenic amino acid, has been found in 25 human selenoproteins and selenoenzymes important for fundamental cellular processes ranging from selenium homeostasis maintenance to the regulation of the overall metabolic rate . In all organisms that contain selenocysteine, both the synthesis of selenocysteine and its incorporation into a selenoprotein requires an elaborate synthetic and translational apparatus, which does not resemble the canonical enzymatic system employed for the 20 standard amino acids .
Molecular Structure Analysis
D-Selenocystine contains total 25 bond(s); 13 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 2 carboxylic acid(s) (aliphatic), 2 primary amine(s) (aliphatic), and 2 hydroxyl group(s) .
Chemical Reactions Analysis
Selenocystine is able to accelerate slow thiol-disulfide systems and to promote the correct folding of an scrambled RNase A enzyme, thus broadening the practical range of pH conditions for oxidative folding . The addition of 5% (mol) selenocystine produces an 18-fold acceleration on the homodimerization reaction of compound 3 over the uncatalyzed reaction .
Physical And Chemical Properties Analysis
D-Selenocystine has a molecular weight of 167.06 g/mol . It has 2 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count . Its exact mass and monoisotopic mass are 167.95638 g/mol .
Scientific Research Applications
Application in Nanotechnology and Biomedical Imaging
Scientific Field
Nanotechnology and Biomedical Imaging
Summary of the Application
D-Selenocystine has been used in the development of a selenocysteine-responsive nanoprobe for biomedical imaging. This nanoprobe is based on dinitrobenzene sulfonyl-modified poly (carbonate) micelles .
Methods of Application or Experimental Procedures
The nanoprobe, known as PMPC-Dns, was designed and prepared with a 2,4-dinitrobenzenesulfonyl-decorated block poly (carbonate) copolymer. The nanoprobe was then trapped with the fluorescent drug doxorubicin (DOX), which selectively responds to selenocysteine .
Results or Outcomes
The PMPC-Dns probe was successfully applied to image endogenous selenocysteine in cervical cancer tissues as well as in HeLa cells. In the course of these studies, simultaneous release of the trapped DOX was observed .
Application in Biochemistry
Scientific Field
Biochemistry
Summary of the Application
D-Selenocystine is involved in the decomposition of the amino acid selenocysteine into alanine and selenide by the enzyme selenocysteine β-lyase (SCLY) .
Methods of Application or Experimental Procedures
SCLY works as a homodimer, utilizing pyridoxal 5’-phosphate as a cofactor, and catalyzing the specific decomposition of the amino acid selenocysteine into alanine and selenide .
Results or Outcomes
Disruption of the Scly gene in mice led to obesity, hyperinsulinemia, glucose intolerance, and hepatic steatosis, with SCLY being suggested as a participant in the regulation of energy metabolism in a sex-dependent manner .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181429 | |
Record name | 3,3'-Diselenobis[D-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Selenocystine | |
CAS RN |
26932-45-6 | |
Record name | Selenocystine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diselenobis[D-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELENOCYSTINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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